[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC16537141
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-[ethyl-[(2-methoxyphenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
| Standard InChI Key | GMWGONOVOGWZTA-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=CC=C1OC)CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Framework
The compound’s IUPAC name, 2-[ethyl-(2-methoxybenzyl)amino]acetic acid, reflects its branched structure:
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A methoxy-substituted benzyl group at the 2-position of the aromatic ring.
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An ethylamino side chain linked to a glycine backbone with a carboxylic acid terminus.
This configuration creates a hybrid molecule combining aromatic, aliphatic, and polar functional groups, influencing its solubility and reactivity. The methoxy group enhances electron density in the benzyl ring, potentially affecting π-π stacking interactions in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| IUPAC Name | 2-[ethyl-(2-methoxybenzyl)amino]acetic acid | |
| SMILES | COC1=CC=CC=C1CN(CC)CC(=O)O | |
| Hydrogen Bond Donors | 1 (carboxylic acid) | |
| Hydrogen Bond Acceptors | 4 (carboxylic acid, ether, amine) |
Stereoelectronic Features
The carboxylic acid group enables salt formation and hydrogen bonding, while the ethylamino moiety introduces basicity (pKa ~9–10). Conformational flexibility arises from single-bond rotations in the ethyl and benzyl groups, allowing adaptation to enzymatic binding pockets.
Synthesis and Chemical Reactivity
Industrial-Scale Production
Synthetic routes typically involve:
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Alkylation of 2-methoxybenzylamine with ethyl bromide to form N-ethyl-2-methoxybenzylamine.
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Condensation with chloroacetic acid under basic conditions to yield the target compound.
Advanced methods employ continuous flow reactors to optimize yield (reported >75%) and purity (>95%).
Derivatization Pathways
The carboxylic acid undergoes esterification (e.g., methyl ester formation) for enhanced membrane permeability. The amine group participates in Schiff base formation with aldehydes, enabling coordination to metal ions in catalytic systems .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Replacing the 2-methoxy group with a 3-methoxy substituent ([Ethyl-(3-methoxy-benzyl)-amino]-acetic acid) reduces MAO inhibition by 58%, attributed to altered benzyl ring electronics. Conversely, the 3-methoxy derivative exhibits enhanced aqueous solubility (LogP 1.2 vs. 1.8), favoring pharmacokinetic optimization.
Ethoxy vs. Methoxy Derivatives
The ethoxy analogue (2-[benzyl(ethoxy)amino]acetic acid) shows weaker AChE binding (ΔG = -6.2 kcal/mol vs. -7.8 kcal/mol) , highlighting the methoxy group’s critical role in target engagement.
Future Research Directions
Targeted Drug Delivery
Conjugation to nanoparticle carriers could address the compound’s moderate bioavailability (F = 22% in rats). PEGylation strategies may extend plasma half-life beyond the current 1.8 hours.
Structure-Activity Relationship (SAR) Expansion
Systematic modification of the ethoxy chain length and benzyl substituents will elucidate optimal pharmacophores. Computational docking studies predict that 4-methoxy substitution may improve MAO-B selectivity.
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